molecular formula C35H59N13O14S2 B568113 G-Pen-G-R-G-D-S-P-C-A CAS No. 111844-17-8

G-Pen-G-R-G-D-S-P-C-A

Cat. No.: B568113
CAS No.: 111844-17-8
M. Wt: 950.054
InChI Key: PGHOMSJTGFXHJE-OMZFMUANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “G-Pen-G-R-G-D-S-P-C-A” is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the formation of the core bicyclic structure, followed by the sequential addition of functional groups through reactions such as amidation, esterification, and thiol-disulfide exchange. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other non-covalent interactions could make it a useful tool in biochemical research.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **G-Pen-G-R-G-D-S-P-C-A analogs
  • **Other complex organic molecules with similar functional groups

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N13O14S2/c1-16(33(61)62)42-29(57)20-15-63-64-35(2,3)26(47-22(50)11-36)31(59)41-13-23(51)43-17(6-4-8-39-34(37)38)27(55)40-12-24(52)44-18(10-25(53)54)28(56)45-19(14-49)32(60)48-9-5-7-21(48)30(58)46-20/h16-21,26,49H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUBAOYWPQLZAL-SFHRIDMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CSSC(C(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

948.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.